molecular formula C13H17ClN2O2 B255629 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine

1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine

Cat. No. B255629
M. Wt: 268.74 g/mol
InChI Key: UBGPUCLLFAJXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMMP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are involved in cell proliferation and survival. In inflammation research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. In cancer research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of AKT and mTOR. In inflammation research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6). In neurological research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to have neuroprotective effects by preventing neuronal cell death and activating the PI3K/AKT pathway.

Advantages and Limitations for Lab Experiments

1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has several advantages for lab experiments, including its high purity and stability, which makes it suitable for various assays and experiments. However, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine also has limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, it is important to use appropriate controls and safety measures when working with 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine in lab experiments.

Future Directions

There are several future directions for the study of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine. In cancer research, further studies could investigate the potential of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine as a therapeutic agent for various types of cancer. In inflammation research, future studies could explore the mechanisms of action of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine and its potential as an anti-inflammatory agent. In neurological research, future studies could investigate the neuroprotective effects of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine and its potential as a therapeutic agent for neurological disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine in vivo to better understand its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine involves the reaction of 5-chloro-2-methoxybenzoic acid with N-methylpiperazine in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified using column chromatography to obtain pure 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine. The yield of 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine can vary depending on the reaction conditions, but typically ranges from 50-70%.

Scientific Research Applications

1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation research has demonstrated that 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, 1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine has been shown to have neuroprotective effects by preventing neuronal cell death.

properties

Product Name

1-(5-Chloro-2-methoxybenzoyl)-4-methylpiperazine

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)13(17)11-9-10(14)3-4-12(11)18-2/h3-4,9H,5-8H2,1-2H3

InChI Key

UBGPUCLLFAJXIY-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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